Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate
Brand Name: Vulcanchem
CAS No.: 142274-35-9
VCID: VC2995787
InChI: InChI=1S/C9H8F3NO2S/c1-15-8(14)5-16-7-3-2-6(4-13-7)9(10,11)12/h2-4H,5H2,1H3
SMILES: COC(=O)CSC1=NC=C(C=C1)C(F)(F)F
Molecular Formula: C9H8F3NO2S
Molecular Weight: 251.23 g/mol

Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate

CAS No.: 142274-35-9

Cat. No.: VC2995787

Molecular Formula: C9H8F3NO2S

Molecular Weight: 251.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate - 142274-35-9

Specification

CAS No. 142274-35-9
Molecular Formula C9H8F3NO2S
Molecular Weight 251.23 g/mol
IUPAC Name methyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Standard InChI InChI=1S/C9H8F3NO2S/c1-15-8(14)5-16-7-3-2-6(4-13-7)9(10,11)12/h2-4H,5H2,1H3
Standard InChI Key FAIHFKGPZKKEEO-UHFFFAOYSA-N
SMILES COC(=O)CSC1=NC=C(C=C1)C(F)(F)F
Canonical SMILES COC(=O)CSC1=NC=C(C=C1)C(F)(F)F

Introduction

Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate is a chemical compound with the molecular formula C9H8F3NO2S and a molecular weight of 251.23 g/mol . This compound is part of a broader class of organic molecules that incorporate a pyridine ring and a trifluoromethyl group, which are known for their unique chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis and Preparation

The synthesis of Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate typically involves the reaction of 5-(trifluoromethyl)pyridine-2-thiol with chloroacetic acid or its derivatives in the presence of a base to form the desired sulfanyl linkage. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Applications and Research Findings

While specific applications of Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and bioavailability of molecules.

Research Findings Table

Area of ResearchFindings
Pharmaceutical ApplicationsPotential for improved metabolic stability and bioavailability due to the trifluoromethyl group.
Materials SciencePossible use in the development of new materials with enhanced stability and performance.
AgrochemicalsCould serve as a precursor for designing novel pesticides or herbicides with improved efficacy.

Safety and Handling

Handling Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate requires caution due to its potential chemical reactivity. It is advisable to store it in a well-ventilated area, away from incompatible substances, and to follow standard safety protocols when handling organic compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator